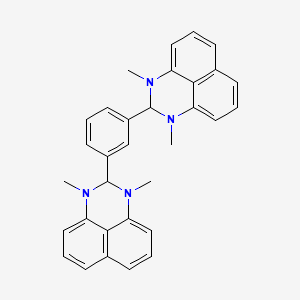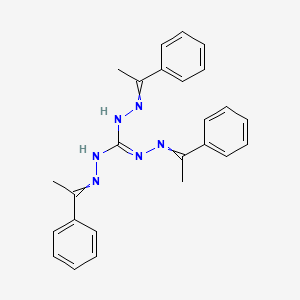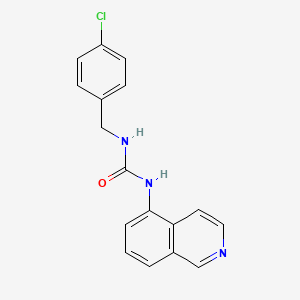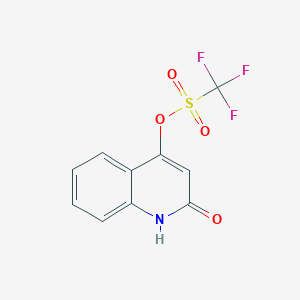![molecular formula C6H9NO5 B12578604 [(2-Oxoethyl)imino]diacetic acid CAS No. 204838-96-0](/img/structure/B12578604.png)
[(2-Oxoethyl)imino]diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
[(2-Oxoethyl)imino]diacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of glycine with chloroacetic acid, followed by acetylation with acetic anhydride . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Water or ethanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or recrystallization techniques .
化学反应分析
Types of Reactions
[(2-Oxoethyl)imino]diacetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学研究应用
[(2-Oxoethyl)imino]diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Serves as a buffer in biological assays and experiments, maintaining pH stability.
Medicine: Investigated for its potential use in drug formulations and as a diagnostic reagent.
Industry: Employed in the production of dyes, pharmaceuticals, and other chemical products.
作用机制
The mechanism by which [(2-Oxoethyl)imino]diacetic acid exerts its effects involves its ability to chelate metal ions and stabilize pH levels. It interacts with metal ions such as manganese, copper, nickel, zinc, and cobalt, forming stable complexes. This chelation process is crucial in preventing oxidation and irreversible denaturation of proteins during biochemical assays .
相似化合物的比较
Similar Compounds
Ethylenediamine-N,N’-diacetic acid: Another chelating agent with similar buffering properties.
N-tris(hydroxymethyl)methylglycine: A Good’s buffer with a different pH range.
N-(2-acetamido)iminodiacetic acid: A closely related compound with similar chemical properties.
Uniqueness
[(2-Oxoethyl)imino]diacetic acid is unique due to its specific pH buffering range and its ability to chelate a wide variety of metal ions. This makes it particularly useful in biochemical and molecular biology applications where precise pH control and metal ion stabilization are required .
属性
CAS 编号 |
204838-96-0 |
|---|---|
分子式 |
C6H9NO5 |
分子量 |
175.14 g/mol |
IUPAC 名称 |
2-[carboxymethyl(2-oxoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H9NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h2H,1,3-4H2,(H,9,10)(H,11,12) |
InChI 键 |
YDAYNDSXGSPJJW-UHFFFAOYSA-N |
规范 SMILES |
C(C=O)N(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


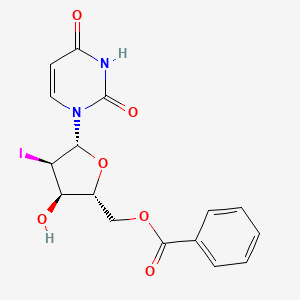
![Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-](/img/structure/B12578526.png)
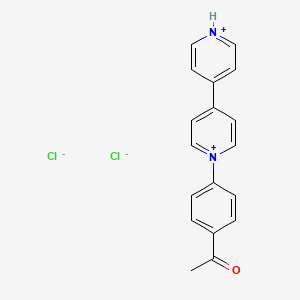
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)
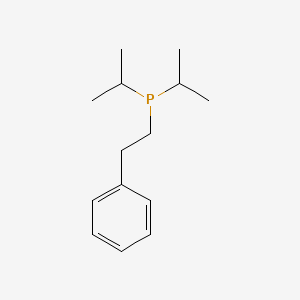
![2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide](/img/structure/B12578562.png)
![Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12578565.png)
![2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene](/img/structure/B12578580.png)

